molecular formula C24H25N3O4S B11168968 3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11168968
M. Wt: 451.5 g/mol
InChI Key: QUJOHJNRYHGMAZ-UHFFFAOYSA-N
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Description

3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a continuous flow microreactor system, which allows for precise control over reaction parameters and improved yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale continuous flow systems to optimize yield and efficiency. The use of advanced kinetic models helps in optimizing reaction conditions, ensuring high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions are typically optimized to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced amides .

Scientific Research Applications

3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTANAMIDO-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific structural features and reactivity, which make it a valuable intermediate in the synthesis of various drug candidates. Its ability to undergo selective reactions under controlled conditions further enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

3-(butanoylamino)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C24H25N3O4S/c1-3-5-23(28)25-21-7-4-6-18(16-21)24(29)26-19-12-14-22(15-13-19)32(30,31)27-20-10-8-17(2)9-11-20/h4,6-16,27H,3,5H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

QUJOHJNRYHGMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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